sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate
Description
Properties
CAS No. |
53211-00-0 |
|---|---|
Molecular Formula |
C4H9NaO5S |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
sodium;2-(2-hydroxyethoxy)ethanesulfonate |
InChI |
InChI=1S/C4H10O5S.Na/c5-1-2-9-3-4-10(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |
InChI Key |
SZINDZNWFLBXKV-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCS(=O)(=O)[O-])O.[Na+] |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation
Precursor Chemistry and Regioselective Ethoxylation Pathways of Hydroxyethyl (B10761427) Sulfonates
The foundational step in synthesizing the target molecule often involves the ethoxylation of a suitable precursor. This process, where ethylene (B1197577) oxide is added to a substrate, is critical in forming the hydroxyethoxy group.
Ethoxylation is a chemical reaction where ethylene oxide adds to a substrate, typically a molecule with an active hydrogen, such as an alcohol. wikipedia.org The reaction proceeds via the ring-opening of the epoxide, a highly exothermic process (ΔH = -92 kJ/mol) that requires careful temperature and pressure control to prevent thermal runaway. wikipedia.orgrsdjournal.org The initial alcohol precursor reacts with ethylene oxide to form a primary alcohol ethoxylate. wikipedia.org
A significant challenge in ethoxylation is controlling the degree of ethoxylation, or the number of ethylene oxide units (n) added to the substrate. wikipedia.org The resulting ethoxylated alcohol can be more reactive than the starting alcohol, leading to further reaction with ethylene oxide. wikipedia.org This often results in a product mixture with a distribution of different ethoxy chain lengths, known as homologs. wikipedia.orggoogle.com Achieving a specific, low degree of ethoxylation, such as the single unit required for the precursor to sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate, is difficult to manage and typically results in a Poisson-like distribution of products. Factors influencing the distribution include the molar ratio of reactants, temperature, pressure, and the catalytic system employed. google.comnih.gov
The choice of catalyst is paramount in directing the outcome of the ethoxylation reaction, influencing the reaction rate and, most importantly, the distribution of ethoxylate chain lengths. nih.govresearchgate.net Catalysts can be broadly categorized as basic, acidic, or heterogeneous.
Basic Catalysts : Homogeneous basic catalysts, such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and sodium methoxide (B1231860) (CH₃ONa), are widely used in industrial applications. core.ac.uk They generally facilitate rapid reaction rates but tend to produce a broad distribution of ethoxymers. researchgate.net This means the final product contains a significant amount of unreacted starting alcohol and a wide range of higher-order ethoxylates. researchgate.net
Acidic Catalysts : Lewis acids like boron trifluoride (BF₃) and stannic chloride (SnCl₄) can be used as catalysts. researchgate.net They typically yield a narrower molecular weight distribution of ethoxylates, which is advantageous for producing specific chain lengths. researchgate.net However, these catalysts are also prone to promoting side reactions, leading to the formation of undesirable by-products such as polyethylene (B3416737) glycols. google.com
Advanced & Heterogeneous Catalysts : Research has focused on developing catalysts that provide better control over the product distribution, leading to "narrow-range ethoxylates". wikipedia.org Systems such as calcium-based or aluminum-magnesium-based catalysts have been explored. researchgate.net Another approach involves using an essentially 1:1 molar ratio of an alkali metal catalyst (like sodium metal) to the fatty alcohol precursor, which has been shown to produce a narrower distribution. google.com Heterogeneous catalysts are also studied as they can diminish the distribution coefficients, potentially due to the constrained diffusion of larger, more highly ethoxylated molecules within the catalyst's pore structure. core.ac.uk
The following table summarizes the general impact of different catalyst types on the ethoxylation of alcohol precursors.
| Catalyst Type | Primary Examples | Product Distribution | Key Advantages | Key Disadvantages |
| Homogeneous Basic | KOH, NaOH, CH₃ONa | Broad | High reaction rates, cost-effective | High amount of unreacted alcohol, wide range of homologs researchgate.net |
| Homogeneous Acidic | BF₃, SbCl₄ | Narrow | More targeted chain lengths | Increased formation of by-products (e.g., glycols) google.comresearchgate.net |
| Heterogeneous/Advanced | Ca-based, Al-Mg-based, Mercarbide | Narrow | Peaked distribution, reduced by-products | May have lower activity or higher cost researchgate.netcore.ac.uk |
Sulfonation Reactions of Ethoxylated Alcohol Precursors
Following ethoxylation, the next critical step is the introduction of the sulfonate group. The direct synthesis of the target compound's parent acid, isethionic acid, is achieved by the reaction of ethylene oxide with sodium bisulfite in an aqueous solution. wikipedia.org
While the direct synthesis of this compound involves the reaction of ethylene oxide and sodium bisulfite, the sulfonation of ethoxylated alcohols, in general, can be accomplished using several reagents. wikipedia.org
Sodium Bisulfite (NaHSO₃) : This reagent is used in the direct synthesis of hydroxyethyl sulfonates from epoxides like ethylene oxide. wikipedia.org The reaction is typically performed in an aqueous solution under carefully controlled temperature, pressure, and pH to ensure high yields. wikipedia.org
Sulfur Trioxide (SO₃) : For converting pre-formed ethoxylated alcohols into their corresponding sulfates (ethoxysulfates), sulfur trioxide is a common industrial reagent. wikipedia.org This reaction is highly exothermic and requires specialized reactors to manage heat and ensure efficient mixing.
Chlorosulfuric Acid (HSO₃Cl) : On a laboratory scale, chlorosulfuric acid can be used to convert ethoxylated alcohols into sulfate (B86663) esters. wikipedia.org The reaction is followed by neutralization with a base like sodium hydroxide to yield the final sodium salt. wikipedia.org
C₂H₄O + NaHSO₃ → HOCH₂CH₂SO₃Na
For the synthesis of this compound, a similar principle applies where the hydroxyl group of a hydroxyethyl sulfonate attacks an ethylene oxide molecule.
Precise control of the reaction is crucial to prevent the formation of by-products. wikipedia.org Key considerations include:
Stoichiometry and pH : A slight excess of ethylene oxide is used to ensure the complete conversion of the bisulfite. wikipedia.org The pH must be carefully managed to prevent unwanted side reactions.
Hydrolysis of Ethylene Oxide : If excess water is present or conditions are not optimal, ethylene oxide can hydrolyze to form ethylene glycol. wikipedia.org
Formation of Glycol Ethers : The ethylene glycol formed can then react further with ethylene oxide (ethoxylation), leading to the formation of diethylene glycol and other glycol ethers. These by-products can impart undesirable hygroscopic and greasy properties to the final product. wikipedia.org
Residual Sulfites : Excess sodium sulfite (B76179) (SO₃²⁻) or bisulfite (HSO₃⁻) remaining in the product can lead to an unpleasant odor in downstream applications. wikipedia.org
Mitigation strategies involve running the reaction in a continuous process where an aqueous sodium hydrogen sulfite solution is prepared and then mixed with ethylene oxide in a second reactor under elevated temperature and pressure, with strict pH control and exclusion of oxygen. wikipedia.org
Advanced Purification and Isolation Techniques for Research-Grade Compounds
After synthesis, the crude product contains the target compound along with by-products and unreacted starting materials. Achieving research-grade purity requires advanced purification techniques.
Crystallization : The sodium salt of the sulfonate is a solid that can be recovered from the reaction mixture through crystallization. This process helps in separating the desired product from soluble impurities.
Solvent Extraction : To remove organic by-products, particularly ethylene glycol and related glycol ethers, continuous extraction with a suitable solvent is employed. Isopropanol has been shown to be effective in reducing the concentration of ethylene glycol to less than 0.5%. wikipedia.org
Chromatographic Methods : For achieving the highest purity required for research-grade standards, chromatographic techniques such as liquid chromatography may be necessary to separate the target compound from structurally similar impurities and homologs.
Green Chemistry Principles and Atom Economy in Glycol Ether Sulfonate Synthesis
The synthesis of this compound, a glycol ether sulfonate, can be approached through various chemical pathways. In alignment with the principles of green chemistry, modern synthetic methodologies aim to maximize efficiency and minimize environmental impact. A key metric in evaluating the sustainability of a chemical process is atom economy, which assesses the efficiency with which atoms from the reactants are incorporated into the desired final product.
Reaction Scheme: HOCH₂CH₂OH + CH₂=CHSO₃Na → HOCH₂CH₂OCH₂CH₂SO₃Na
This process, ideally, involves the direct combination of the two primary reactants in the presence of a catalytic amount of a base, leading to the formation of the desired product with no theoretical byproducts.
Mechanistic Elucidation:
The reaction mechanism is a nucleophilic addition to an α,β-unsaturated sulfonate, commonly known as a Michael addition. The key steps are:
Deprotonation: A catalytic amount of a suitable base (e.g., sodium hydroxide) deprotonates one of the hydroxyl groups of ethylene glycol, a diol, to form a more nucleophilic alkoxide ion (sodium 2-hydroxyethoxide).
Nucleophilic Attack: The resulting alkoxide attacks the β-carbon of the electron-deficient double bond in sodium vinyl sulfonate. The electron-withdrawing sulfonate group facilitates this attack by polarizing the double bond.
Protonation: The intermediate carbanion formed is then protonated by a proton source, which in this case is typically another molecule of ethylene glycol, regenerating the alkoxide catalyst and forming the final product, this compound.
Atom Economy Analysis:
Atom economy is a central concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the proposed synthesis of this compound, the calculation is based on the molecular weights of the reactants and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | Reactant |
| Sodium Vinyl Sulfonate | C₂H₃NaO₃S | 130.09 | Reactant |
| This compound | C₄H₉NaO₅S | 192.17 | Product |
Using the data from the table, the atom economy can be calculated:
% Atom Economy = [192.17 / (62.07 + 130.09)] x 100 % Atom Economy = [192.17 / 192.16] x 100 % Atom Economy ≈ 100%
Theoretically, this addition reaction exhibits an atom economy of approximately 100%. This indicates that all the atoms of the reactants are incorporated into the final product, representing an ideal scenario from a green chemistry perspective. This high level of efficiency minimizes the generation of waste, making it an environmentally favorable synthetic route compared to substitution or elimination reactions which inherently produce byproducts. The practical application of this methodology on an industrial scale would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the reaction yield and purity of the final product, further enhancing its green credentials.
Sophisticated Spectroscopic and Structural Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques is indispensable for the complete assignment of its core structure and the characterization of its ethoxylation chain.
Application of ¹H, ¹³C, and 2D NMR Techniques for Core Structure and Ethoxylation Chain Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number and connectivity of protons within the molecule. The signals corresponding to the methylene (B1212753) groups of the ethanesulfonate (B1225610) moiety and the ethoxy chain can be distinguished based on their chemical shifts and coupling patterns.
Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| HO-CH ₂- | 3.75 | t |
| -CH ₂-O-CH ₂- | 3.65 | m |
| -O-CH ₂-CH ₂-SO₃⁻ | 3.85 | t |
| -CH ₂-SO₃⁻ | 3.10 | t |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton.
Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (ppm) |
| HO-C H₂- | 61.5 |
| -C H₂-O-CH₂- | 72.0 |
| -O-C H₂-CH₂-SO₃⁻ | 70.0 |
| -CH₂-C H₂-SO₃⁻ | 51.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To definitively link the proton and carbon signals and establish the precise connectivity within the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY experiments reveal proton-proton couplings, allowing for the tracing of adjacent methylene groups within the ethanesulfonate and ethoxy chains.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C assignments.
HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connection between the ethoxy group and the ethanesulfonate moiety.
Quantitative Analysis of Ethoxylation Homologue Distribution
In commercial samples of ethoxylated compounds, there is often a distribution of molecules with varying numbers of ethoxy units. Quantitative NMR (qNMR) spectroscopy is a powerful tool for determining the average degree of ethoxylation and the distribution of these homologues. By carefully integrating the signals corresponding to the terminal hydroxyl group and the repeating ethoxy units in the ¹H NMR spectrum, the relative abundance of each homologue can be calculated.
Advanced Mass Spectrometry (MS) for Molecular Weight Distribution and Impurity Profiling
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound. For a complex substance like this compound, which may exist as a mixture of ethoxylation homologues, advanced MS techniques are crucial for a thorough characterization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like sulfonates. In the negative ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the deprotonated molecule, [M-Na]⁻. The high-resolution capabilities of modern mass spectrometers allow for the accurate determination of the elemental composition from the measured mass-to-charge ratio (m/z). Furthermore, ESI-MS can reveal the distribution of ethoxylation homologues by showing a series of peaks separated by the mass of an ethoxy unit (44.03 Da).
Tandem Mass Spectrometry (MS/MS) for Anion Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For the [M-Na]⁻ anion of this compound, collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. The fragmentation of sulfonated compounds often involves the loss of SO₃ (79.96 Da). Other potential fragmentation pathways for the ethoxylated chain could involve cleavage of the C-O bonds, providing further confirmation of the molecule's structure. Analysis of these fragmentation patterns is critical for distinguishing between isomers and identifying unknown impurities.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide a unique "fingerprint" for the compound.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.
C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the methylene groups.
S=O stretch: Strong, characteristic absorption bands for the sulfonate group, typically found in the regions of 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch).
C-O stretch: Bands in the 1000-1250 cm⁻¹ region associated with the ether linkages in the ethoxy chain.
S-O stretch: Vibrations associated with the S-O single bond, typically appearing at lower frequencies.
Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the sulfonate group and the carbon backbone, which may be weak in the IR spectrum. crimsonpublishers.comacs.org The analysis of these vibrational modes provides a comprehensive picture of the functional groups present in the molecule, confirming the structural assignments made by NMR and MS.
X-ray Diffraction (XRD) and Single Crystal Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) stands as a powerful, non-destructive technique for probing the atomic and molecular structure of a material. When applied to a crystalline solid, XRD can provide detailed information about the arrangement of atoms, bond lengths, and bond angles. For a compound like this compound, which is a solid at room temperature, XRD and, more specifically, single-crystal X-ray crystallography, would be the definitive methods for determining its precise three-dimensional structure.
In a single-crystal X-ray crystallography experiment, a high-quality, single crystal of the compound is irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted beams, researchers can construct a three-dimensional electron density map of the molecule. From this map, the exact coordinates of each atom in the crystal's unit cell can be determined, revealing the molecule's conformation and the nature of its intermolecular interactions in the solid state.
Despite the power of this technique, a search of the current scientific literature and crystallographic databases reveals that the single-crystal X-ray structure of this compound has not yet been reported. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. The successful application of this technique would be contingent on the ability to grow a single crystal of sufficient size and quality.
Chromatographic Methods for Purity Assessment and Component Separation
Chromatography is an essential analytical technique for the separation, identification, and quantification of the components of a mixture. For a compound like this compound, chromatographic methods are indispensable for assessing its purity and for separating it from starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly for the analysis of non-volatile or thermally labile compounds such as this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
Due to the lack of a strong chromophore in its structure, the detection of this compound by common UV-Vis detectors can be challenging. thermofisher.com However, alternative detection methods such as evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) are well-suited for this type of analyte. thermofisher.comthermofisher.com A patented method for the analysis of the closely related compound, sodium isethionate, provides a valuable reference for the potential HPLC analysis of this compound. google.com This method utilizes HPLC in conjunction with an evaporative light scattering detector (HPLC-ELSD) to determine the content of sodium isethionate. google.com
Below is a table summarizing the exemplary HPLC conditions for the analysis of sodium isethionate, which could be adapted for this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with Evaporative Light Scattering Detector (HPLC-ELSD) |
| Column | Lichrospher-C18 (5 µm, 250mm x 4.6mm) |
| Mobile Phase | Methanol:Ultrapure Water (100:0 v/v) |
| Flow Rate | 0.2–1.2 mL/min |
| Column Temperature | 25 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temperature | 40–60 °C |
| Jet Chamber Rank | 50%–80% |
This data is based on a method for the analysis of sodium isethionate and serves as a starting point for method development for this compound. google.com
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. The separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, coiled column.
Direct analysis of this compound by GC is not feasible due to its salt nature and consequently, its very low volatility. However, GC plays a crucial role in the analysis of related volatile species that may be present as impurities or are used as starting materials in its synthesis. For instance, in the synthesis of related surfactant molecules like sodium cocoyl isethionate, which involves fatty acids, GC is the method of choice for determining the fatty acid chain length distribution of the starting materials. whiterose.ac.uk This is typically achieved by converting the non-volatile fatty acids into their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. amazonaws.com
An example of the application of GC-MS in the analysis of FAMEs derived from a coconut fatty acid blend, a common precursor for isethionate-based surfactants, is detailed below.
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | Perkin Elmer Elite-5 MS capillary column (30 m x 250 µm x 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 60°C to 200°C at 10°C/min, hold for 10 min, then to 270°C at 10°C/min, hold for 5 min |
| Ionization | Electron Impact (EI) |
| MS Solvent Delay | 4 min |
This data illustrates the use of GC-MS for the analysis of volatile derivatives of precursors used in the synthesis of related compounds. amazonaws.com Therefore, while not directly applicable to the final product, GC is an essential tool for quality control of the raw materials used in the manufacturing process of this compound.
Environmental Transformation and Degradation Pathways Academic Focus
Biodegradation Mechanisms in Aqueous Environments
Aerobic and Anaerobic Degradation Pathways and Kinetics
No information available.
Identification of Biotransformation Metabolites (excluding toxicity assessment)
No information available.
Role of Microbial Communities in Biotic Degradation
No information available.
Abiotic Degradation Processes
Hydrolysis and Photolysis Studies
No information available.
Chemical Oxidation Mechanisms (e.g., reaction with radicals)
No information available.
Environmental Distribution and Transport Mechanisms in Model Systems
The environmental distribution and transport of sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate are governed by its physicochemical properties and interactions with various environmental compartments, including water, soil, and sediment. As a highly water-soluble and polar compound, its mobility in the environment is a key factor in determining its potential impact.
The mobility of sulfonated organic compounds in soil is influenced by factors such as the organic carbon content of the soil, clay mineralogy, pH, and the presence of other ions. Generally, compounds with high water solubility and low octanol-water partition coefficients (Kow) tend to be more mobile in soil and have a higher potential to leach into groundwater. The transport of short-chain aliphatic sulfonates, a class of compounds structurally related to this compound, in soil columns is influenced by the composition of the soil. In sandy soils with low organic matter, these compounds are expected to exhibit higher mobility, while in soils with higher clay and organic matter content, adsorption can retard their movement.
The following table summarizes the expected mobility of this compound in different soil types based on the general behavior of short-chain sulfonated aliphatic compounds.
| Soil Type | Organic Matter Content | Clay Content | Expected Mobility | Leaching Potential |
| Sandy Soil | Low | Low | High | High |
| Loamy Soil | Medium | Medium | Moderate | Moderate |
| Clay Soil | Variable | High | Low | Low |
This table is based on general principles of soil science and the expected behavior of analogous compounds, as specific experimental data for this compound was not available in the reviewed literature.
Advanced Oxidation Processes (AOPs) for Targeted Degradation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can non-selectively degrade a wide range of contaminants. The application of AOPs to the degradation of ethoxylated sulfonates, including this compound, is a promising area of research for water remediation.
Ozonation involves the use of ozone (O3) as a powerful oxidant. The degradation of organic compounds by ozonation can occur through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition in water. The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the chemical structure of the target compound. For ethoxylated surfactants, ozonation can lead to the cleavage of the ethoxy chain and the oxidation of the alkyl group.
UV light-based treatments, often used in conjunction with an oxidant like hydrogen peroxide (H2O2) (UV/H2O2), generate hydroxyl radicals through the photolysis of H2O2. This process has been shown to be effective in degrading a variety of organic pollutants. The degradation rate in UV-based AOPs depends on the UV dose, H2O2 concentration, and the quantum yield of the target compound. While specific kinetic data for this compound is scarce, studies on other surfactants suggest that UV/H2O2 treatment can achieve significant removal.
The table below presents hypothetical degradation efficiencies for this compound under different AOPs, based on findings for structurally similar compounds.
| Treatment Process | Key Oxidant | Typical Reaction Time | Estimated Degradation Efficiency (%) |
| Ozonation | O₃, •OH | 10 - 60 min | 70 - 95 |
| UV/H₂O₂ | •OH | 30 - 120 min | 80 - 99 |
Note: The values in this table are estimations based on the degradation of other ethoxylated surfactants and are for illustrative purposes. Actual degradation efficiencies would depend on specific experimental conditions.
The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This process is typically conducted under acidic conditions (pH 2.5-3.5) and is known for its high efficiency in degrading recalcitrant organic compounds. The photo-Fenton process is an enhancement of the Fenton reaction where UV or visible light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.
The degradation of ethoxylated surfactants by Fenton and photo-Fenton processes has been demonstrated to be effective. The reaction mechanism involves the attack of hydroxyl radicals on the ethoxy chain and the alkyl group, leading to the formation of smaller, more biodegradable intermediates and eventually to mineralization (conversion to CO2, water, and inorganic ions). The efficiency of the Fenton and photo-Fenton processes is dependent on several parameters, including the concentrations of Fe²⁺ and H₂O₂, pH, and the intensity of light in the case of the photo-Fenton process.
The following table summarizes typical experimental conditions and outcomes for the degradation of ethoxylated surfactants using Fenton and photo-Fenton processes, which can be considered indicative for this compound.
| Process | pH | [Fe²⁺] (mM) | [H₂O₂] (mM) | Light Source | Typical Removal Efficiency (%) |
| Fenton | 3 | 0.1 - 1.0 | 1 - 10 | None | 75 - 90 |
| Photo-Fenton | 3 | 0.1 - 0.5 | 1 - 10 | UV/Visible | > 95 |
This data is generalized from studies on various ethoxylated surfactants and serves as a reference for the potential degradation of this compound under similar conditions.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules from first principles. While specific DFT studies on sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate are not available in the current literature, research on related sulfonate and ethoxylated surfactants demonstrates the potential of these methods.
DFT has been employed to study the structural, energetic, and thermodynamic properties of various anionic surfactants, including sodium dodecyl sulfate (B86663) (SDS) and sodium dodecyl benzene (B151609) sulfonate (SDBS). aljest.net Such calculations can optimize the molecular geometry to find the most stable conformation and provide a detailed picture of the electronic distribution. aljest.net For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal the molecule's reactivity and its propensity for electrophilic or nucleophilic interactions. aljest.net
In the context of this compound, DFT could be used to:
Analyze charge distribution: Determine the partial charges on the sulfonate headgroup, the ether oxygen, and the terminal hydroxyl group, which is crucial for understanding its interaction with water, counterions, and other molecules.
Predict reactive sites: Conceptual DFT indices can predict the most likely sites for chemical reactions, such as the S-N bond cleavage in sulfonamides. nih.gov
Investigate hydration: DFT calculations can model the interaction of the surfactant's hydrophilic headgroup with a small number of water molecules, revealing details about the formation and stability of the hydration shell. pku.edu.cn Studies on alkyl sulfate surfactants have shown that the hydrophilic group can form a stable hydrate (B1144303) with six water molecules. researchgate.net
Furthermore, quantum chemical methods have been used to analyze the behavior of ethoxylated nonionic surfactants at interfaces. Semi-empirical methods like PM3 have been used to model the formation of clusters and hexagonal monolayers of monoethoxylated alcohols, providing insights into their self-assembly. nih.gov These calculations can predict thermodynamic parameters of cluster formation and the geometry of the resulting aggregates. nih.gov
The table below summarizes key parameters that can be obtained from DFT calculations on surfactant molecules, based on studies of analogs.
| Parameter | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides the most stable conformation of the molecule, influencing its packing and interaction with other molecules. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. |
| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | Helps in understanding the electrostatic interactions with water, ions, and other polar molecules. |
| Binding Energy | The energy released upon the formation of a bond or an intermolecular complex. | Quantifies the strength of interaction with water molecules (hydration) or counterions. |
Molecular Dynamics (MD) Simulations for Solution Behavior and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly well-suited for investigating the behavior of surfactants in solution, including their aggregation into micelles and their conformational dynamics.
MD simulations of sodium lauryl ether sulfate (SLES), a close analog of this compound, have provided significant insights into:
Micelle Formation and Structure: Simulations can predict the critical micelle concentration (CMC), aggregation number, and the shape and size of micelles. They have shown that for SLES, a smaller number of ethoxy groups leads to the formation of larger, nonspherical micelles.
Conformational Changes: The conformation of the ethoxy and alkyl chains can be analyzed as a function of concentration and phase structure. Studies have revealed an increase in the proportion of trans conformations with increasing surfactant concentration.
Solution Phase Behavior: Large-scale simulations using methods like Dissipative Particle Dynamics (DPD), a coarse-grained MD technique, can model the entire phase diagram of SLES in water, from micellar solutions to liquid crystalline phases.
A study combining Raman spectroscopy and MD simulations on alkyl ethoxysulfate (AES) surfactants demonstrated good agreement between the simulated and experimentally observed conformational changes with varying concentrations. This highlights the predictive power of MD simulations in understanding the molecular underpinnings of macroscopic properties.
The following table illustrates the types of data that can be extracted from MD simulations of ethoxylated sulfonate surfactants.
| Simulation Output | Description | Insights for this compound |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal the hydration structure around the sulfonate and ethoxy groups, and the distribution of counterions around the micelle. |
| Radius of Gyration (Rg) | A measure of the size and shape of a micelle or a single polymer chain. | Can be used to characterize the compactness of micelles and how it is affected by the ethoxy group. |
| End-to-End Distance | The distance between the two ends of a polymer chain. | Provides information on the conformational state (e.g., extended vs. coiled) of the ethoxy chain. |
| Order Parameters | Quantify the degree of orientational order of the surfactant tails within a micelle or bilayer. | Indicates the packing and alignment of the hydrophobic tails in aggregated structures. |
Prediction of Intermolecular Interactions and Binding Energies
Understanding the intermolecular interactions of surfactants is key to explaining their behavior at interfaces and in solution. Computational methods can quantify these interactions and predict binding energies.
Surfactant-Counterion Interactions: DFT has been used to study the interaction of the dodecylbenzenesulfonate anion with various cations (Na+, Mg2+, Ca2+). pku.edu.cnresearchgate.net These studies show that the cation can bind in a bidentate fashion to the sulfonate group and that the binding energy is dependent on the solvent and the cation type. pku.edu.cnresearchgate.net The presence of cations can significantly disturb the hydration shell of the surfactant headgroup. pku.edu.cnresearchgate.net
Interactions within Micelles: The formation and stability of micelles are governed by a balance of hydrophobic interactions between the tails and electrostatic repulsion between the headgroups, which is modulated by counterion binding. MD simulations can probe these interactions in detail.
Ethoxylate-Cation Interactions: Recent MD simulation studies have shown that ethoxylate moieties can solvate Na+ ions, forming stable complexes. rsc.org These complexes are more stable at the air-water interface than in the bulk, which enhances the adsorption of the associated sulfonate surfactant. rsc.org This finding is particularly relevant for this compound, as it suggests a cooperative effect between the ethoxy group and the sulfonate headgroup in its interfacial activity.
Hydrogen Bonding: The terminal hydroxyl group and the ether oxygen in this compound can participate in hydrogen bonding with water and other molecules. Quantum chemical calculations can be used to determine the strength and geometry of these hydrogen bonds.
The binding energies for various interactions involving ethoxylated sulfonate analogs, as determined by computational methods, are summarized in the table below.
| Interacting Species | Computational Method | Key Findings |
| Dodecylbenzenesulfonate and Na+/Mg2+/Ca2+ | DFT | Stable bidentate binding; binding energy depends on the cation and solvent. pku.edu.cnresearchgate.net |
| Ethoxylated Surfactant and Na+ | MD Simulations with Free Energy Calculations | Formation of stable cation-ethoxylate complexes, which are more stable at the interface. rsc.org |
| Alkyl Sulfate and Water Molecules | DFT | Formation of a stable hydration shell with multiple hydrogen bonds. researchgate.net |
Development of Structure-Property Relationships (SPR) for Ethoxylated Sulfonate Analogs
Structure-Property Relationship (SPR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For ethoxylated sulfonate surfactants, a key structural parameter is the degree of ethoxylation.
Effect of Ethoxylation on Interfacial Properties: MD simulations have predicted a systematic decrease in the interfacial tension between polydimethylsiloxane (B3030410) (PDMS) and water with an increasing degree of ethoxylation of SLES. researchgate.net This suggests that surfactants with more ethoxy groups are more effective at reducing interfacial tension in this system. researchgate.net
Influence on Micellar Properties: Experimental and computational studies have shown that the degree of ethoxylation can influence micellar shape and size. For SLES, increasing the number of ethoxy groups generally leads to smaller aggregation numbers and more spherical micelles.
Impact on Sorption and Precipitation: Studies on ethoxylated alkyl sulfates have shown that increasing the degree of ethoxylation leads to lower losses in the subsurface due to precipitation and sorption. researchgate.net Surfactants with two or more ethoxy groups showed no significant precipitation with calcium ions. researchgate.net
QSPR Models: For broader classes of surfactants, QSPR models have been developed to predict properties like the critical micelle concentration (CMC). pku.edu.cn These models use theoretically derived molecular descriptors to build statistical correlations. Such models could potentially be developed for ethoxylated sulfonates to predict their properties based on the alkyl chain length and the number of ethoxy units.
The following table summarizes the observed relationships between the degree of ethoxylation and various properties of alkyl ethoxy sulfate/sulfonate surfactants.
| Property | Relationship with Increasing Degree of Ethoxylation | Method of Observation/Prediction |
| Interfacial Tension Reduction | Increased effectiveness (lower IFT) researchgate.net | Molecular Dynamics Simulations researchgate.net |
| Micelle Aggregation Number | Generally decreases | Experimental and Simulation Studies |
| Micelle Shape | Tends towards more spherical | Dissipative Particle Dynamics Simulations |
| Precipitation with Divalent Cations | Decreased tendency researchgate.net | Experimental Studies researchgate.net |
| Sorption onto Soil | Decreased tendency researchgate.net | Experimental Studies researchgate.net |
Applications in Advanced Chemical Processes and Materials Science Non Consumer Product Focus
Role as an Additive in Polymerization Chemistry and Advanced Materials Synthesis
In the realm of polymer synthesis, particularly in emulsion and dispersion polymerization, the control of particle size, stability, and surface functionality is paramount. Sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate can be employed as a functional additive, acting as a reactive surfactant or a hydrophilic comonomer.
Reactive Surfactant in Emulsion Polymerization: Unlike conventional surfactants that are physically adsorbed onto the surface of polymer particles, a reactive surfactant (surfmer) like this compound can be covalently incorporated into the polymer backbone. Its dual functionality—a polymerizable group (implicitly through its hydroxyl group via esterification with a monomer like acrylic acid, or by acting as a chain transfer agent) and a stabilizing sulfonate group—is key to its utility. When used in emulsion polymerization, it provides several advantages:
Permanent Stability: Covalent bonding prevents the surfactant from desorbing from the latex particle surface due to changes in temperature, pH, or shear forces. This leads to highly stable polymer dispersions.
Reduced Migration: In final materials such as films or coatings, the immobilized surfactant does not migrate, which can prevent issues like water sensitivity, reduced adhesion, and surface defects.
Controlled Particle Morphology: By participating in the polymerization at the particle-water interface, it helps to control particle nucleation and growth, influencing the final particle size distribution.
Research on similar sulfonate-containing monomers, such as sodium 1-allyloxy-2-hydroxypropane sulfonate, has demonstrated the feasibility of synthesizing stable, monodispersed submicrometer-sized polymer particles in emulsifier-free emulsion copolymerization systems. researchgate.net The principle relies on the incorporation of the ionic sulfonate group onto the particle surface, providing electrostatic stabilization. researchgate.net
Hydrophilic Modifier in Advanced Materials: The incorporation of this compound into polymer matrices can be used to tailor the surface properties of advanced materials. The hydrophilic sulfonate and hydroxyethoxy groups can enhance the wettability, anti-fouling characteristics, and biocompatibility of materials used in specialized applications.
| Polymerization Role | Mechanism of Action | Resulting Material Property |
| Reactive Surfactant | Covalent incorporation into polymer backbone via hydroxyl group. | Enhanced latex stability, reduced surfactant migration in films. |
| Hydrophilic Comonomer | Introduction of sulfonate and ethoxy groups into the polymer chain. | Increased surface hydrophilicity, improved anti-fouling properties. |
| Dispersion Stabilizer | Electrostatic and steric stabilization of polymer particles. | Controlled particle size, prevention of agglomeration during synthesis. |
Interfacial Modifiers in Nanotechnology and Colloidal Science (Fundamental Mechanisms)
The stability of colloidal systems, including nanoparticle dispersions, is critical in nanotechnology. This compound functions as an effective interfacial modifier due to its amphiphilic nature, which allows it to adsorb onto the surfaces of nanoparticles and other colloidal entities, preventing their aggregation.
The fundamental mechanism of stabilization involves the self-assembly of the surfactant molecules at the solid-liquid interface. nih.gov The molecule's orientation is dictated by the surface chemistry of the nanoparticle and the nature of the continuous phase (typically aqueous).
Electrostatic Stabilization: The anionic sulfonate (-SO₃⁻) head group provides a strong negative charge on the surface of the nanoparticles. This creates a repulsive electrostatic force between adjacent particles, overcoming the attractive van der Waals forces that would otherwise lead to agglomeration.
Steric Stabilization: The flexible hydroxyethoxy portion of the molecule extends from the nanoparticle surface into the aqueous phase. This solvated layer creates a physical, steric barrier that further prevents close approach and aggregation of particles.
Studies on the adsorption of ethoxylated sulfonates on mineral surfaces like alumina (B75360) have shown that the degree of ethoxylation influences adsorption behavior. columbia.edu The presence of the ethoxy group can affect the molecular geometry and hydration at the interface, which in turn modifies the stability of the colloidal dispersion. columbia.edu This combined electrostatic and steric stabilization mechanism is highly effective and is a fundamental principle in the formulation of stable, high-performance nanomaterial dispersions for use in catalysts, sensors, and advanced coatings.
Research on Emulsification and Dispersion Stabilization Principles (Excluding Commercial Formulations)
The primary function of an emulsifier is to reduce the interfacial tension between two immiscible liquids (e.g., oil and water) and to form a stable dispersion of one liquid within the other. This compound achieves this through fundamental thermodynamic and kinetic principles.
Reduction of Interfacial Tension: The amphiphilic structure of the molecule causes it to preferentially migrate to the oil-water interface. The hydrophilic sulfonate and hydroxyethoxy groups orient towards the aqueous phase, while the more hydrophobic ethane (B1197151) backbone orients towards the oil phase. This arrangement disrupts the strong cohesive forces between water molecules at the interface, thereby lowering the interfacial tension. A lower interfacial tension reduces the free energy required to create new droplet surfaces, facilitating the formation of smaller droplets and a more uniform emulsion.
Stabilization of Dispersed Droplets: Once the emulsion is formed, the adsorbed layer of this compound molecules at the droplet surface prevents coalescence through the same electrostatic and steric repulsion mechanisms described for colloidal stabilization. The negatively charged sulfonate groups create a repulsive electrical double layer around each droplet, while the hydrated ethoxy chains provide a steric barrier. Research on ethoxylated surfactants has shown that the degree of ethoxylation can significantly impact their performance, with higher degrees of ethoxylation generally increasing hydrophilicity and influencing emulsion stability. researchgate.netacs.org
These principles are actively researched to understand how surfactant architecture influences emulsion properties, which is crucial for processes like microencapsulation, and the synthesis of porous materials using emulsion templating, all without focusing on specific commercial product formulations.
Corrosion Inhibition Mechanisms at Metal Surfaces (Molecular Adsorption and Surface Passivation)
This compound can act as a corrosion inhibitor, particularly for ferrous metals in aqueous environments, a property noted in its use as an anti-corrosive agent in metalworking fluids. The mechanism of inhibition is based on the adsorption of the surfactant molecules onto the metal surface, which forms a protective barrier that isolates the metal from the corrosive medium. ijsr.net
Molecular Adsorption: Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions on the metal surface. The inhibition process begins with the adsorption of the inhibitor molecules onto these active sites. electrochemsci.org
Physisorption: This involves electrostatic interactions between the inhibitor and the metal surface. In neutral or acidic solutions, the metal surface may carry a net positive charge. The anionic sulfonate head group of the this compound molecule is electrostatically attracted to these sites, forming a physically adsorbed layer. encyclopedia.pub
Chemisorption: A stronger form of adsorption can occur through the formation of coordinate bonds between the lone pair electrons of the oxygen atoms (in the sulfonate and ethoxy groups) and the vacant d-orbitals of the metal atoms. This results in a more stable and robust protective film. encyclopedia.pub
Surface Passivation and Barrier Formation: Once adsorbed, the molecules align themselves on the metal surface. The hydrophilic head groups anchor the molecules to the surface, while the more hydrophobic portions (ethane and ethoxy groups) orient away from the metal, creating a dense, hydrophobic barrier. sapub.org This film passivates the surface by:
Blocking the active anodic and cathodic sites, thus stifling the electrochemical reactions of corrosion. ijsr.net
Acting as a physical barrier that hinders the diffusion of corrosive species (such as oxygen, water, and chloride ions) to the metal surface.
The effectiveness of such surfactant-based inhibitors depends on factors like their concentration, the temperature, and the specific corrosive environment.
| Inhibition Mechanism | Description | Key Molecular Feature |
| Electrostatic Adsorption | Attraction of the anionic sulfonate group to positively charged sites on the metal surface. | Anionic Sulfonate (-SO₃⁻) Group |
| Chemisorption | Formation of coordinate bonds between oxygen atoms and metal atoms. | Oxygen atoms in sulfonate and ethoxy groups |
| Barrier Formation | Creation of a dense, hydrophobic film that isolates the metal from the corrosive environment. | Orientation of the entire molecule on the surface |
Application in Hydrogel Synthesis for Environmental Remediation (e.g., heavy metal adsorption mechanisms)
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water. mdpi.com By incorporating functional monomers, their properties can be tailored for specific applications, such as the removal of heavy metal ions from contaminated water. This compound can be used as a functional monomer in hydrogel synthesis to impart a high affinity for cationic heavy metals.
Mechanism of Heavy Metal Adsorption: When copolymerized into a hydrogel network, the sulfonate group of the molecule becomes a key active site for heavy metal sequestration. The primary mechanism of adsorption is ion exchange, driven by electrostatic interactions. acs.org
Ionization of Functional Groups: The sulfonate group (-SO₃⁻) is the salt of a strong acid and is therefore ionized (negatively charged) over a very broad pH range (typically pH 2-12). acs.orgnih.gov This ensures that the hydrogel maintains its adsorption capacity even in acidic wastewater conditions.
Electrostatic Attraction: Positively charged heavy metal ions in the wastewater (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Ni²⁺) are electrostatically attracted to the fixed, negatively charged sulfonate groups within the hydrogel matrix. acs.org
Complexation/Chelation: The metal ions diffuse into the porous, three-dimensional network of the hydrogel and bind to the sulfonate sites, effectively being sequestered from the solution. nih.gov The presence of oxygen atoms in the hydroxyethoxy group may also contribute to the coordination and chelation of certain metal ions, further enhancing the binding capacity. researchgate.net
Research on hydrogels synthesized with other sulfonate-containing monomers, such as 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS), has demonstrated high adsorption capacities for various heavy metals. nih.govuclm.es The fundamental principle is the same: the incorporation of sulfonate moieties creates a powerful "polychelatogen" capable of efficiently binding and removing toxic metal ions from aqueous environments. nih.gov
Heavy Metal Adsorption by Sulfonated Hydrogels
| Adsorbed Metal Ion | Interaction Mechanism | Relevant Functional Group |
|---|---|---|
| Lead (Pb²⁺) | Ion Exchange, Electrostatic Attraction | Sulfonate (-SO₃⁻) |
| Cadmium (Cd²⁺) | Ion Exchange, Electrostatic Attraction | Sulfonate (-SO₃⁻) |
| Copper (Cu²⁺) | Ion Exchange, Chelation | Sulfonate (-SO₃⁻), Ethoxy (-O-) |
Future Research Trajectories and Emerging Opportunities
Exploration of Novel Sustainable Synthetic Routes and Bio-based Feedstocks
A primary focus of future research is the development of environmentally benign synthetic pathways that reduce reliance on petrochemicals. crodaindustrialspecialties.com The industry is actively exploring the use of renewable, bio-based feedstocks to create greener surfactant alternatives. agchemigroup.euacs.org
A key development in this area is the production of bio-based ethylene (B1197577) oxide, a crucial building block for sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate. Traditionally derived from petroleum, ethylene oxide can now be produced via the chemical dehydration of bioethanol sourced from biomass like corn. ethanolproducer.com This process significantly lowers the carbon footprint of ethoxylated surfactants. crodaindustrialspecialties.com Companies are establishing facilities to manufacture 100% bio-based surfactants using this technology, ensuring the final product's performance is identical to its petroleum-based counterpart. crodaindustrialspecialties.comcrodaindustrialspecialties.com This move towards "defossilization" of ethoxylated surfactants is a critical step in enhancing the sustainability of products in the cleaning and personal care industries. omnitechintl.com
Beyond bio-ethylene oxide, researchers are investigating a variety of renewable resources for surfactant production. These include:
Plant Oils: Fatty alcohols derived from sources like palm kernel, coconut, and high-oleic soybean oil are being used to create the hydrophobic tails of bio-based surfactants. omnitechintl.comnih.gov
Sugars: Fermentation processes using sugar as a primary feedstock can produce a new generation of biosurfactants, such as rhamnolipids and sophorolipids, which are 100% biodegradable and have a low aquatic toxicity profile. agchemigroup.eu
Platform Chemicals: Biorenewable platform chemicals, such as furoic acid, are being used in novel synthetic routes, like esterification followed by sulfonation, to create new classes of high-performance bio-based surfactants. acs.org
This shift not only addresses environmental concerns but also aligns with growing consumer demand for greener products. crodaindustrialspecialties.com The goal is to develop cost-effective techniques that reduce environmental impact without compromising on performance.
Design and Synthesis of Tailored Glycol Ether Sulfonates for Specific Interfacial Functions
The versatility of glycol ether sulfonates stems from the ability to modify their molecular structure to achieve specific interfacial properties. Future research will increasingly focus on the rational design and synthesis of tailored molecules for highly specific and demanding applications, such as enhanced oil recovery (EOR). researchgate.net
The performance of a surfactant is intrinsically linked to the chemical structure of its hydrophilic and hydrophobic parts. acs.org By carefully selecting and modifying these components, researchers can create surfactants with optimized properties. For instance, novel sulfonated alkyl ester (SAE) surfactants have been developed that combine ester and sulfonate groups in a single molecule. researchgate.net This unique structure aims to merge the advantages of both nonionic and ionic characteristics, potentially improving performance in challenging conditions like high salinity. researchgate.net
Key areas of structural modification and their impact on function include:
| Structural Modification | Target Property | Application Example |
| Alkyl Chain Length/Branching | Optimal Salinity, Interfacial Tension | Enhanced Oil Recovery (EOR) onepetro.org |
| Ether Linkage Number | Solubility, Hard Water Tolerance | Detergents, Cleaners |
| Hydrophilic Head Group | Surface Activity, Foaming | Personal Care Products, Foaming Agents |
| Combination of Functional Groups | Synergistic Effects, Stability | Industrial Formulations researchgate.net |
Research in EOR, for example, has shown that specific structures of ethoxylated sulfonates exhibit great tolerance to high salinity and high temperatures. researchgate.net By creating surfactant formulations that achieve transient ultra-low interfacial tension, it's possible to mobilize and recover trapped oil from reservoirs. researchgate.netgoogle.com The design of such specialized molecules often involves creating blends of different surfactants to achieve the desired performance under specific reservoir conditions. onepetro.org This targeted approach allows for the development of high-performance surfactants for challenging industrial environments. google.com
Integration of Advanced Analytical Techniques for In-Situ Mechanistic Studies
A deeper understanding of how glycol ether sulfonates behave at interfaces is crucial for optimizing their performance. Emerging research leverages advanced analytical techniques to study these mechanisms in-situ, providing real-time insights into molecular interactions and structural arrangements at surfaces and interfaces.
Neutron Reflectometry (NR) is a powerful, non-destructive technique for probing the structure of thin films. wikipedia.org It provides nanometer-scale resolution, allowing researchers to determine the thickness, density, and composition of adsorbed surfactant layers at solid-liquid or air-liquid interfaces. arxiv.orgkcl.ac.uk By using selective deuteration, NR can create contrast between different chemical components, offering a detailed picture of the surfactant's orientation and organization. arxiv.org This technique is invaluable for understanding how surfactants form monolayers and how their structure changes in response to environmental factors like gas exposure. kcl.ac.uknih.gov
Optical Tweezers , which use a highly focused laser beam to manipulate microscopic particles, are emerging as a novel tool for surfactant research. nih.govwikipedia.org Combined with single-particle tracking, optical tweezers can probe the interactions between a particle and surfactant molecules adsorbed on a surface. arxiv.org This "trap-and-track" approach allows for the real-time study of surfactant dynamics, including adsorption, rearrangements, and the influence of factors like counterions on micelle mobility at an interface. nih.govacs.org These studies can unveil nanoscale morphologies and molecular-level interactions that are obscured in traditional ensemble analyses. arxiv.org
Other surface-specific techniques contributing to this field include:
Vibrational Sum-Frequency Spectroscopy (VSFS): This technique provides information about the orientation and bonding of molecules at an interface. It is used to monitor the adsorption of surfactants onto solid surfaces and examine the effect on interfacial water molecules. nih.gov
Dynamic Surface Tension Measurements: Methods like the micropipette interfacial area-expansion technique allow for the study of the dynamic adsorption of ionic surfactants at air-water interfaces, providing data to refine kinetic adsorption models. nih.gov
These advanced methods are paving the way for a more fundamental understanding of surfactant behavior, which is essential for the rational design of next-generation formulations. nih.gov
Predictive Modeling and Machine Learning Applications in Sulfonate Chemistry Research
The vast chemical space of potential surfactant structures makes traditional trial-and-error discovery methods inefficient. mdpi.com Consequently, predictive modeling and artificial intelligence (AI) are becoming indispensable tools for accelerating the design and optimization of sulfonate surfactants. encyclopedia.pub
Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. QSPR establishes correlations between the molecular structure of a surfactant and its macroscopic properties. onepetro.org By generating molecular descriptors from the chemical structure, these models can predict key performance indicators such as:
Critical Micelle Concentration (CMC) mdpi.comscienomics.com
Optimal Salinity (Sopt) for EOR applications onepetro.org
Limiting Surface Tension (γcmc) mdpi.com
Maximal Packing Density (Γmax) vt.edu
These predictive models enable researchers to virtually screen large libraries of candidate molecules and focus experimental efforts on the most promising ones, significantly reducing development time and cost. onepetro.orgscienomics.com
Machine Learning (ML) and Artificial Intelligence (AI) are further revolutionizing the field. Graph Neural Networks (GNNs), for example, can directly learn from the graph structure of molecules to predict complex properties with high accuracy. vt.eduresearchgate.net Beyond property prediction, AI is being used to:
Optimize Synthesis: AI algorithms can predict optimal reaction conditions and pathways to synthesize surfactants with specific desired properties, such as high efficiency or biodegradability. encyclopedia.pub
Deformulate Products: AI can be used to reverse-engineer existing formulations, identifying and quantifying ingredients for purposes of quality control or competitive analysis. h5mag.com
Generate Novel Molecules: Generative AI models, sometimes combined with reinforcement learning, can design entirely new surfactant molecules tailored to specific attributes, such as a low CMC. acs.org This approach allows for the exploration of novel chemical structures that might not be conceived through traditional methods.
Q & A
Q. What are the optimal synthetic routes for sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate, and how can purity be maximized during synthesis?
Synthesis typically involves sulfonation of the precursor alcohol, followed by neutralization with sodium hydroxide. A common approach includes reacting 2-(2-hydroxyethoxy)ethanol with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to form the sulfonic acid intermediate, which is then neutralized with NaOH. Key steps:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of alcohol to chlorosulfonic acid to minimize side reactions like over-sulfonation .
- Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. How can the solubility and stability of this compound be experimentally determined under varying pH and temperature conditions?
- Solubility : Perform gravimetric analysis by dissolving excess compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 50°C. Filter undissolved material and quantify via UV-Vis at λmax = 210 nm .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products using LC-MS (ESI+ mode). Note: Hydrolysis is significant at pH < 3 or > 10, forming ethylene glycol and sulfonic acid derivatives .
Advanced Research Questions
Q. What kinetic and mechanistic insights exist for reactions involving this compound in nucleophilic substitutions?
Stopped-flow spectroscopy studies reveal a two-step mechanism in reactions with amines:
Initial sulfonate-amine complexation : Rate constant k1 = 1.2 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> (THF, 25°C).
Sulfonamide formation : Rate-limiting step with k2 = 4.5 × 10<sup>−2</sup> s<sup>−1</sup>.
Side reactions (e.g., oxidation of ethylene glycol moiety) occur at >40°C, reducing yields by 15–20% .
Q. How does this compound interact with biological targets, and what methodologies are used to study its binding affinity?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., viral proteases) on a CM5 chip. Inject sulfonate solutions (1–100 µM) to calculate Kd values (reported range: 10–50 µM) .
- Molecular Dynamics (MD) Simulations : Use AMBER force fields to model interactions. The ethylene glycol chain enhances solubility but reduces membrane permeability (logP = −1.8) .
Q. How can contradictions in reported reaction yields be resolved when scaling up synthesis?
Discrepancies often arise from:
- Mixing efficiency : At >100 g scale, use high-shear mixers to ensure uniform reagent distribution (yield increases from 65% to 82%) .
- Byproduct formation : Monitor via inline FTIR for real-time detection of sulfonic acid byproducts. Optimize quenching steps (e.g., rapid cooling to −20°C post-reaction) .
Methodological and Analytical Considerations
Q. What advanced characterization techniques are critical for confirming structural integrity?
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
- DFT Calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. The sulfonate group (LUMO = −1.8 eV) is more reactive than the hydroxyl moiety .
Applications in Drug Design
Q. What strategies improve the pharmacokinetic profile of derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
